2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

Buchwald–Hartwig amination Regioselectivity Palladium catalysis

Researchers often face regioisomeric uncertainty with dihalopyridine building blocks. 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine resolves this: the C3 iodine couples chemoselectively under mild Pd catalysis, leaving C2 chlorine intact for a second orthogonal coupling. • Exclusive C3 iodine reactivity under Suzuki/Buchwald conditions. • C2 chlorine for subsequent coupling under forcing conditions. • CF3 group (XLogP3=3.3) boosts CNS permeability and metabolic stability. • Solid (mp 40-45°C), ≥98% purity, compatible with automated solid-dispensing platforms.

Molecular Formula C6H2ClF3IN
Molecular Weight 307.44 g/mol
CAS No. 505084-56-0
Cat. No. B041981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-iodo-5-(trifluoromethyl)pyridine
CAS505084-56-0
Molecular FormulaC6H2ClF3IN
Molecular Weight307.44 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1I)Cl)C(F)(F)F
InChIInChI=1S/C6H2ClF3IN/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H
InChIKeyARJOLVRUWVHCRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine – Building Block Overview


2-Chloro-3-iodo-5-(trifluoromethyl)pyridine (CAS 505084-56-0) is a dihalogenated pyridine derivative bearing chlorine at C2, iodine at C3, and an electron‑withdrawing trifluoromethyl group at C5 [1]. With a molecular weight of 307.44 g mol⁻¹ and a computed XLogP3 of 3.3, it is a solid at ambient temperature (mp 40–45 °C) and is typically supplied at ≥98 % purity . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, enabling sequential, chemoselective functionalization via transition-metal-catalyzed cross‑coupling or directed metalation .

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine: Positional Isomer Specificity


In pyridyl dihalides, the relative positions of chlorine, iodine, and the trifluoromethyl group govern both the electronic landscape and the steric accessibility of each halogen, dictating the order and efficiency of metal-catalyzed couplings . For example, the iodine at C3 is more sterically hindered than the iodine at C5, whereas the electron‑withdrawing CF₃ group at C5 deactivates the ring to different extents depending on its position [1]. Consequently, swapping 2‑chloro-3-iodo-5-(trifluoromethyl)pyridine for its 2‑chloro-5-iodo-3-(trifluoromethyl)pyridine isomer or for a non‑fluorinated analogue will alter reaction rates, regioselectivity, and yields, making generic substitution unreliable without experimental validation.

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine: Comparative Evidence


Regioselective Buchwald–Hartwig Amination

In a direct head‑to‑head study, 2‑chloro-3-iodopyridine underwent Pd‑catalyzed amination with anilines in the presence of Pd‑BINAP and Cs₂CO₃, achieving excellent yields and good regioselectivity for the 3‑position. Under identical conditions, the 2‑chloro-5-iodopyridine isomer showed markedly lower selectivity, requiring optimization of the catalyst system to suppress competing reaction at the chlorine site . Because the target compound retains the chloro‑iodo substitution pattern of the 3‑iodo isomer, the same regiochemical preference is expected, while the electron‑withdrawing CF₃ group further enhances oxidative‑addition selectivity at the iodo position [1].

Buchwald–Hartwig amination Regioselectivity Palladium catalysis

Directed Ortho‑Lithiation with LDA

Rocca et al. demonstrated that 2‑chloro-3-iodopyridine undergoes directed ortho‑lithiation with LDA at low temperature, generating a stabilized 4‑lithio intermediate that reacts with electrophiles to give polysubstituted pyridines in high yields [1]. The presence of the 5‑CF₃ group in the target compound further stabilizes the negative charge through its inductive effect, potentially improving lithiation efficiency relative to the non‑fluorinated parent [2]. In contrast, the 2‑chloro-5-iodo-3-(trifluoromethyl)pyridine isomer places the CF₃ group meta to the lithiation site, reducing its stabilizing influence.

Directed ortho‑lithiation Halogen dance Metalation

Lipophilicity and TPSA Differentiation

The target compound exhibits an XLogP3 of 3.3 and a topological polar surface area (TPSA) of 12.9 Ų [1]. By comparison, the regioisomer 2‑chloro-5-iodo-3-(trifluoromethyl)pyridine (CAS 887707-25-7) shows an XLogP3 of 3.1 and an identical TPSA of 12.9 Ų [2]. Although the difference is modest (ΔlogP = +0.2), even small lipophilicity changes can influence membrane permeability and off‑target binding in a drug‑discovery context. The non‑fluorinated analogue 2‑chloro-3-iodopyridine (CAS 78607-36-0) has a substantially lower XLogP3 of 2.0, highlighting the contribution of the CF₃ group to lipophilicity [3].

Lipophilicity Drug‑likeness Physicochemical properties

Solid-State Handling Advantage

The target compound is a low‑melting solid with a melting point of 40–45 °C and a long‑term storage recommendation of cool, dry conditions . In contrast, the non‑fluorinated analogue 2‑chloro-3-iodopyridine is a liquid at room temperature (mp <25 °C), which complicates accurate weighing, inventory management, and shipping [1]. The solid form reduces the risk of spills during handling and simplifies automated solid‑dispensing workflows common in high‑throughput synthesis laboratories.

Physical form Melting point Supply chain logistics

Multi-Vendor Availability and High Purity

The compound is stocked by multiple reputable suppliers, including AKSci (98 % GC), Aladdin (98 %), Bidepharm (95 % GC), and Fluorochem (98 %), providing procurement flexibility and competitive pricing . In contrast, the less common isomer 2‑chloro-4-iodo-5-(trifluoromethyl)pyridine (CAS 505084-55-9) is typically offered only at technical grade (≈90 %) with limited availability [1]. Higher and reliably reported purity reduces the need for in‑house purification before use in sensitive catalytic reactions.

Purity specification Vendor qualification Supply assurance

Agrochemical Intermediate Applications

Multiple independent sources report that 2‑chloro-3-iodo-5-(trifluoromethyl)pyridine is employed in the synthesis of biologically active molecules bearing a trifluoromethyl moiety, specifically including pesticides . The combination of a CF₃ group and a differentiated halogen pair mirrors the substitution pattern found in several commercial fluorinated agrochemicals. While the non‑fluorinated congener 2‑chloro-3-iodopyridine lacks the metabolic stability conferred by the CF₃ group, the target compound delivers both the halogen differentiation required for sequential coupling and the in‑vivo stability demanded by agrochemical development programs [1].

Agrochemical intermediate Pesticide synthesis Trifluoromethylpyridines

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine: Application Scenarios


Medicinal Chemistry Library Synthesis

The predictable, exclusive reactivity of the iodine at C3 under mild Buchwald–Hartwig or Suzuki conditions, followed by a second coupling at the chlorine at C2 under more forcing conditions, enables the rapid construction of diverse 2,3‑disubstituted-5‑trifluoromethylpyridine libraries. The high lipophilicity (XLogP3 = 3.3) conferred by the CF₃ group makes these scaffolds particularly attractive for CNS‑targeted lead‑generation campaigns .

4-Substituted Derivatives via Ortho‑Lithiation

The presence of the iodine directing group allows clean 4‑lithiation with LDA, providing a route to 4‑substituted‑2‑chloro-3-iodo-5‑trifluoromethylpyridines that are otherwise difficult to access. Electrophilic trapping with aldehydes, ketones, or boronic esters yields advanced intermediates for fragment‑based drug discovery .

Agrochemical Lead Optimization

The trifluoromethyl group significantly retards oxidative metabolism compared to methyl or unsubstituted analogues. When combined with the synthetic versatility of the chloro‑iodo pair, the compound serves as a privileged intermediate for the synthesis of fluorinated pyridine‑based herbicides and fungicides, as indicated by its documented use in pesticide synthesis .

Automated Parallel Synthesis Compatibility

The solid physical form (mp 40–45 °C) and multi‑vendor availability at consistently high purity (≥98 %) make this building block compatible with automated solid‑handling platforms used in high‑throughput experimentation, reducing manual weighing errors and accelerating library production .

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